3-Vinylindole: A Technical Guide for Advanced Research and Development
3-Vinylindole: A Technical Guide for Advanced Research and Development
Abstract
3-Vinylindole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-rich indole nucleus coupled with a reactive vinyl substituent, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of 3-vinylindole, consolidating its core physicochemical properties, established synthetic methodologies, and characteristic reactivity. It further explores its significant applications in drug discovery and materials science, providing researchers, chemists, and drug development professionals with a comprehensive technical resource for leveraging this valuable synthon.
Introduction: The Strategic Importance of the 3-Vinylindole Scaffold
The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatization at the C3-position is a cornerstone of synthetic strategy. The introduction of a vinyl group at this position to form 3-vinylindole (also known as 3-ethenyl-1H-indole) imbues the molecule with a rich and versatile chemical reactivity.[3][4]
The vinyl moiety acts as a powerful handle for a variety of chemical transformations, including cycloadditions, transition-metal-catalyzed cross-couplings, and polymerizations.[5][6][7] This reactivity allows for the rapid elaboration of the indole core into more complex, polycyclic systems, such as carbazoles, which are of significant interest in medicinal and materials chemistry.[8] Consequently, 3-vinylindole serves as a critical intermediate for synthesizing compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][9] This guide provides the foundational knowledge required to effectively utilize 3-vinylindole in a research and development setting.
Core Physicochemical and Safety Data
Accurate identification and understanding of a compound's properties are prerequisites for its successful application in research. The essential data for 3-vinylindole are summarized below.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 53654-36-7 | [10][11] |
| Molecular Formula | C₁₀H₉N | [10] |
| Molecular Weight | 143.19 g/mol | [11] |
| Appearance | Solid | [10] |
| Purity | Typically ≥95% | [10] |
| LogP (Octanol-Water) | 2.95 | [12] |
| Boiling Point | ~289-290 °C (Predicted) | [12] |
| Melting Point | ~93.6 °C (Predicted) | [12] |
| InChI Key | YAMMUQMONCMYCX-UHFFFAOYSA-N |
Safety and Handling
While a comprehensive safety data sheet (SDS) for 3-vinylindole is not universally available, general precautions for handling indole derivatives and reactive vinyl compounds should be strictly followed.[13][14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[13][17] Avoid contact with skin, eyes, and clothing.[14][16]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][17] Recommended storage is at -20°C, protected from light, and under an inert atmosphere like nitrogen to prevent degradation and polymerization.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Synthesis and Purification
The preparation of 3-vinylindoles has been an area of active research, with several methods reported. A common and reliable approach involves the Wittig reaction, starting from the readily available indole-3-carboxaldehyde. This method offers good yields and stereochemical control.
Synthetic Workflow: Wittig Olefination
The Wittig reaction provides a robust pathway to convert the aldehyde functionality of indole-3-carboxaldehyde into the desired vinyl group. The workflow involves the generation of a phosphorus ylide, which then reacts with the aldehyde.
Caption: Workflow for the synthesis of 3-vinylindole via Wittig reaction.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate scale.
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Causality: The inert atmosphere and anhydrous conditions are critical to prevent the highly reactive base and ylide from being quenched by atmospheric moisture or oxygen.
-
-
Wittig Reaction:
-
In a separate flask, dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the solution of indole-3-carboxaldehyde to the ylide suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the desired alkene (3-vinylindole) and triphenylphosphine oxide byproduct.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[18]
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-vinylindole.[18]
-
Causality: Column chromatography is essential to separate the product from the highly polar triphenylphosphine oxide byproduct and any unreacted starting material.
-
Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-vinylindole is dominated by the interplay between the nucleophilic indole ring and the versatile vinyl group, making it a dynamic participant in various reactions.[6]
Cycloaddition Reactions
3-Vinylindole is an excellent diene in Diels-Alder [4+2] cycloadditions, reacting with various dienophiles to construct carbazole and tetrahydrocarbazole frameworks.[7][19] This transformation is a powerful tool for building molecular complexity in a single step.
Caption: Diels-Alder reactivity of 3-vinylindole leading to carbazoles.
The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the indole and the dienophile.[19] The initial cycloadducts can be subsequently aromatized to yield fully conjugated carbazole systems.[8]
Electrophilic and Nucleophilic Character
Depending on the reaction conditions and partners, 3-vinylindole can act as either a nucleophile or an electrophile.[5][7]
-
As a Nucleophile: The vinyl group can be attacked by strong electrophiles. It can also participate in asymmetric alkenylation reactions.[5]
-
As an Electrophile: In the presence of acid catalysts, protonation can generate a stabilized carbocation, which is susceptible to attack by nucleophiles. This reactivity is harnessed in domino reactions to build complex heterocyclic systems.[20]
The N-substituent on the indole ring significantly impacts the molecule's overall reactivity, modulating its electronic properties and steric profile.[6] For instance, electron-withdrawing groups like tosyl (Ts) can alter the nucleophilicity and reaction pathways.[21]
Applications in Drug Discovery and Beyond
The structural motifs accessible from 3-vinylindole are prevalent in pharmacologically active compounds.
-
Anticancer Agents: The carbazole core, readily synthesized from 3-vinylindole, is found in numerous anticancer agents that function through mechanisms like tubulin polymerization inhibition and kinase inhibition.[2]
-
Marine Natural Products: Many indole alkaloids isolated from marine sources, which exhibit a wide range of therapeutic properties, can be synthesized using strategies that involve 3-vinylindole intermediates.[1]
-
Asymmetric Synthesis: Chiral catalysts have been successfully employed with 3-vinylindole derivatives to achieve high enantioselectivity in cycloadditions and other transformations, providing access to optically active molecules crucial for pharmaceutical development.[5][20]
-
Materials Science: The vinyl functionality allows 3-vinylindole to act as a monomer in polymerization reactions, leading to the development of novel conductive polymers and functional materials with unique optoelectronic properties.
Conclusion
3-Vinylindole stands as a molecule of significant strategic value for chemists in both academic and industrial settings. Its well-defined physicochemical properties, accessible synthetic routes, and predictable yet versatile reactivity make it an indispensable tool. The ability to rapidly construct complex, biologically relevant scaffolds like carbazoles ensures that 3-vinylindole will continue to be a key player in the ongoing quest for novel therapeutics and advanced functional materials. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential.
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vinylindole Properties. U.S. Environmental Protection Agency (EPA). [Link]
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